molecular formula C7H3BrFNO3 B1342177 4-Bromo-2-fluoro-5-nitrobenzaldehyde CAS No. 679839-39-5

4-Bromo-2-fluoro-5-nitrobenzaldehyde

Cat. No. B1342177
Key on ui cas rn: 679839-39-5
M. Wt: 248.01 g/mol
InChI Key: ZAROJBMUUUKZBH-UHFFFAOYSA-N
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Patent
US07208490B2

Procedure details

Nitric acid (25 mL) is added dropwise to a solution of 4-bromo-2-fluorobenzaldehyde (5.12 g, 25.2 mmol) in sulfuric acid (25 mL). The mixture is stirred for 2 hours and then is poured over ice. Product is extracted into MTBE (100 mL). The organic layer is washed with saturated aqueous NaHCO3 (100 mL), dried (Na2SO4), and evaporated yielding 5.98 g of yellow solid. 1H NMR (DMSO-d6) δ 10.13, 8.49, 8.22.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[C:8]([F:14])[CH:7]=1>S(=O)(=O)(O)O>[Br:5][C:6]1[C:13]([N+:1]([O-:4])=[O:2])=[CH:12][C:9]([CH:10]=[O:11])=[C:8]([F:14])[CH:7]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5.12 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is poured over ice
EXTRACTION
Type
EXTRACTION
Details
Product is extracted into MTBE (100 mL)
WASH
Type
WASH
Details
The organic layer is washed with saturated aqueous NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 5.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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